Product packaging for 1-(2-isothiocyanatoethyl)-1H-indole(Cat. No.:CAS No. 887202-51-9)

1-(2-isothiocyanatoethyl)-1H-indole

Cat. No.: B2588009
CAS No.: 887202-51-9
M. Wt: 202.28
InChI Key: FVRZLHSGVJXLOY-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Isothiocyanate Scaffolds in Bioactive Molecules

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, found in a vast array of natural and synthetic bioactive compounds. mdpi.comnih.gov It forms the core of the essential amino acid tryptophan and is a key component of vital biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govwikipedia.org The indole nucleus is amenable to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govresearchgate.net

Isothiocyanates (-N=C=S) are a group of naturally occurring compounds, most notably found in cruciferous vegetables as degradation products of glucosinolates. nih.govresearchgate.netmostwiedzy.pl They are recognized for their chemopreventive and anti-inflammatory activities. nih.govresearchgate.net The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular components, such as proteins and peptides, thereby modulating various biological pathways. nih.govmostwiedzy.pl

Overview of Biologically Relevant Indole-Isothiocyanate Derivatives

The combination of the indole and isothiocyanate functionalities has led to the development of derivatives with interesting biological profiles. For instance, indole-3-carbinol (B1674136) (I3C), derived from the hydrolysis of glucobrassicin, is an unstable intermediate that can be converted to various products, some of which exhibit chemopreventive properties. mdpi.comresearchgate.net Researchers have also synthesized indole derivatives bearing an isothiocyanate group, which have shown potent and long-lasting biological effects due to their ability to form covalent bonds with their targets. mdpi.com

A notable example is a 2-phenylindole (B188600) derivative with an isothiocyanate group at the 5-position of the indole ring. mdpi.com This compound demonstrated prolonged binding affinity for the translocator protein (TSPO) and inhibited the MDM2-p53 complex, highlighting the potential of this hybrid scaffold in cancer research. mdpi.com

Research Trajectories for Novel Indole-Isothiocyanate Compounds

Current research into novel indole-isothiocyanate compounds is focused on several key areas. A primary goal is the rational design and synthesis of new derivatives with enhanced potency and selectivity for specific biological targets. This involves modifying the substitution pattern on both the indole ring and the linker connecting it to the isothiocyanate group.

Another significant research direction is the exploration of the diverse biological activities of these compounds. While much of the focus has been on anticancer properties, researchers are also investigating their potential as anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govresearchgate.netrsc.org Understanding the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of this class of molecules.

Furthermore, there is a growing interest in the development of indole-isothiocyanates as chemical probes to study biological processes. Their ability to form covalent bonds with target proteins makes them valuable tools for identifying and characterizing new drug targets. The continued investigation into the synthesis and biological evaluation of novel indole-isothiocyanate compounds holds significant promise for the discovery of new therapeutic agents and research tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2S B2588009 1-(2-isothiocyanatoethyl)-1H-indole CAS No. 887202-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-isothiocyanatoethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZLHSGVJXLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Biological Activities of 1 2 Isothiocyanatoethyl 1h Indole

Investigations into Antimicrobial Activity

There is no available scientific literature detailing the antimicrobial properties of 1-(2-isothiocyanatoethyl)-1H-indole. Research on other indole (B1671886) derivatives has shown a range of antimicrobial effects, but these findings cannot be directly attributed to this specific compound.

No studies were identified that have evaluated the efficacy of this compound against Gram-positive pathogens such as Staphylococcus aureus or its methicillin-resistant strains (MRSA).

There is no published data on the activity of this compound against Gram-negative bacteria.

Investigations into the effects of this compound on the survival of bacteria within host cells have not been reported in the scientific literature.

No research has been published on the potential synergistic effects of this compound when used in combination with existing antimicrobial drugs. While studies on other indole compounds have demonstrated synergistic potential, these findings are not specific to this compound.

The mechanism of action, including any potential for membrane perturbation in microbial cells, for this compound has not been a subject of published research. Some studies hypothesize that other indole derivatives may act by permeabilizing bacterial cell membranes, but this has not been confirmed for this compound.

Exploration of Anti-Proliferative and Apoptosis-Inducing Activities in In Vitro Cellular Models

A review of the literature indicates a lack of studies specifically investigating the anti-proliferative and apoptosis-inducing activities of this compound in in vitro cellular models. While related compounds, such as certain indole ethyl isothiocyanate (IEITC) analogs, have been assessed for their cytotoxic and apoptotic effects in cancer cell lines, this research does not extend to the specific molecule of this compound.

Modulation of Cell Cycle Progression

The ability to control the cell division cycle is a critical mechanism in managing cell proliferation, particularly in cancer biology. Studies on analogs of this compound have demonstrated significant effects on cell cycle progression in various cancer cell lines.

A novel analog, identified as NB7M, induced cell cycle arrest at different phases depending on the cell line. dovepress.com In SKOV-3 ovarian cancer cells, treatment with NB7M resulted in a notable accumulation of cells in the G1 phase of the cell cycle, coupled with a reduction in the S-phase population. nih.gov Further investigations in nervous system cancer cells showed that NB7M caused an S-phase arrest in SMS-KCNR neuroblastoma cells and a G1-phase arrest in SH-SY5Y neuroblastoma cells. dovepress.com This suggests that the specific point of cell cycle interruption can be cell-type dependent. The precursor to NB7M, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC), has also been confirmed to cause a general arrest in cell cycle progression. nih.govcurehunter.com This body of evidence indicates that these indole ethyl isothiocyanates disrupt the normal sequence of cell division, thereby inhibiting the proliferation of cancer cells. dovepress.comnih.govnih.govcurehunter.com

Table 1: Effects of this compound Analogs on Cell Cycle Progression in Cancer Cell Lines
CompoundCell LineCancer TypeObserved EffectReference
NB7MSKOV-3Ovarian CancerG1 phase arrest nih.gov
NB7MSMS-KCNRNeuroblastomaS phase arrest dovepress.com
NB7MSH-SY5YNeuroblastomaG1 phase arrest dovepress.com
7Me-IEITCNeuroblastoma Cell LinesNeuroblastomaCell cycle arrest (phase not specified) nih.govcurehunter.com

Induction of Apoptosis Pathways (e.g., mitochondrial/intrinsic pathways, death-receptor cascades)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Indole ethyl isothiocyanates have been shown to be potent inducers of apoptosis through multiple cellular pathways.

Research on 7Me-IEITC, a close analog of this compound, revealed that it activates key initiator and effector caspases. nih.govcurehunter.com Specifically, in neuroblastoma cells, 7Me-IEITC treatment led to the activation of caspase-8 and caspase-9. nih.govcurehunter.com The activation of caspase-8 signals the involvement of the extrinsic, or death-receptor cascade, which is typically initiated by external signals like TNF-α. uclan.ac.uka2bchem.com Simultaneously, the activation of caspase-9 points to the engagement of the intrinsic, or mitochondrial, pathway, which is triggered by internal cellular stress and involves the release of cytochrome c from the mitochondria. nih.govcurehunter.coma2bchem.com Both pathways converge on the activation of the executioner caspase, caspase-3, which was also observed to be activated by 7Me-IEITC, leading to the systematic dismantling of the cell. nih.govcurehunter.com

This dual-pathway induction was confirmed in platinum-resistant ovarian cancer cells, where the cytotoxic effects of 7Me-IEITC were significantly diminished by inhibitors of pan-caspase, caspase-3, caspase-8, and caspase-9. researchgate.net The hallmarks of apoptosis, including chromatin condensation and DNA fragmentation, were also observed in cells treated with these compounds. dovepress.comresearchgate.net

Table 2: Apoptosis Pathway Activation by 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC)
Cancer TypeActivated CaspasesImplied PathwayReference
NeuroblastomaCaspase-8, Caspase-9, Caspase-3Extrinsic & Intrinsic nih.govcurehunter.com
Ovarian Cancer (Platinum-Resistant)Caspase-8, Caspase-9, Caspase-3Extrinsic & Intrinsic researchgate.net
Nervous System CancersProcaspase-3 cleavageGeneral Apoptosis dovepress.com

Anti-Angiogenic Effects in Cellular Systems

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. nih.gov Many natural compounds, including various indole derivatives and isothiocyanates, are known to possess anti-angiogenic properties. researchgate.netiiarjournals.org The primary mechanism often involves the inhibition of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and the signaling pathways they control. nih.govdovepress.com For instance, some compounds interrupt VEGF-stimulated activation of endothelial cells, which are the building blocks of blood vessels. frontiersin.org While the broader class of indole compounds and ITCs are known to inhibit angiogenesis, often linked to their modulation of signaling pathways like NF-κB, specific studies detailing the anti-angiogenic effects of this compound or its direct analogs like 7Me-IEITC are not extensively documented in the current literature. researchgate.netnih.gov

Anti-Inflammatory Modulatory Potentials

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, Nrf2)

Chronic inflammation is a key driver of many diseases, including cancer. The transcription factors Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are master regulators of the inflammatory and antioxidant responses, respectively. frontiersin.orgnih.gov Isothiocyanates are well-documented modulators of these pathways.

Many ITCs exert their anti-inflammatory and chemopreventive effects by activating the Nrf2 pathway. frontiersin.orgresearchgate.net Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. dovepress.com This activation is a key mechanism for cellular defense against oxidative stress. frontiersin.orgnih.gov

Concurrently, ITCs are known to potently inhibit the NF-κB signaling pathway. nih.govresearchgate.net NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. plos.org The inhibition of NF-κB by indole compounds and ITCs is a critical component of their anti-inflammatory and anti-cancer activities. nih.gov Studies have noted that the activity of 7Me-IEITC and its derivatives involves the modulation of NF-κB, suggesting that this compound likely shares this crucial anti-inflammatory mechanism. researchgate.netresearchgate.net

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage at high levels but also function as important signaling molecules. The role of ITCs in modulating ROS is complex. While they are known to activate the Nrf2-dependent antioxidant response, providing protection against oxidative stress, they can also exhibit pro-oxidant activity, particularly in cancer cells. researchgate.netsiumed.edu

Studies on 7-methyl indole ethyl isothiocyanate (7Me-IEITC) have shown that its mechanism of inducing apoptosis in cancer cells is directly linked to the generation of ROS. researchgate.netsiumed.edu Treatment with 7Me-IEITC led to an elevation in ROS production and a corresponding decrease in the mitochondrial membrane potential. researchgate.net This surge in oxidative stress within the cancer cell is a key trigger for the intrinsic apoptotic pathway. Therefore, in a therapeutic context against cancer, this compound and its analogs may function as pro-oxidant agents that push cancer cells beyond their threshold for managing oxidative stress, leading to cell death. researchgate.net

Enzyme and Receptor Interaction Studies

Modulation of Phase I and Phase II Detoxification Enzymes

Isothiocyanates, a class of compounds to which this compound belongs, are recognized for their ability to modulate the activity of phase I and phase II detoxification enzymes. nih.gov Phase I enzymes, such as the cytochrome P450 superfamily, are typically the initial line of defense in biotransforming xenobiotics. nih.gov Following this, phase II enzymes conjugate these modified compounds to facilitate their excretion. nih.gov

Research has shown that various plant-derived isothiocyanates can increase the tissue levels of key phase II enzymes, namely quinone reductase (QR) and glutathione (B108866) S-transferase (GST), in different rat tissues. nih.gov A study comparing several isothiocyanates demonstrated that at a dose of 40 micromol/kg/day, most tested compounds, with the exception of cheirolin, elevated GST and QR activities in the duodenum, forestomach, and particularly in the urinary bladder. nih.gov This selective induction of phase II enzymes in the bladder is noteworthy, as these enzymes are known to offer protection against chemical carcinogenesis. nih.gov

The modulation of these detoxification pathways is a critical area of study, as it highlights the potential of isothiocyanates to influence the body's handling of toxins and carcinogens. nih.gov

Potential as Covalent Inhibitors for Specific Biological Targets (e.g., Macrophage Migration Inhibitory Factor)

This compound, as an isothiocyanate, has the potential to act as a covalent inhibitor of specific biological targets. A significant example of this is the interaction of isothiocyanates with Macrophage Migration Inhibitory Factor (MIF). nih.gov MIF is a proinflammatory cytokine involved in various inflammatory diseases and has been identified as a potential anticancer target. nih.govnih.gov

Isothiocyanates can inhibit the tautomerase activity of MIF through the covalent modification of its N-terminal proline. nih.gov This inhibition is associated with a loss of MIF's biological activity. nih.gov Structural studies of MIF in complex with phenethyl isothiocyanate, a related compound, have revealed that the inhibitor binds within a deep hydrophobic pocket of the MIF homotrimer. nih.gov This binding induces significant conformational changes in the protein, which are thought to reduce its ability to bind to its receptor, CD74. nih.govsigmaaldrich.com The identification of this binding pocket and the resulting conformational shifts provide a basis for designing more selective and potent MIF inhibitors. nih.govsigmaaldrich.com

A range of substituted isothiocyanates have been synthesized and tested to establish structure-activity relationships for MIF inhibition. nih.gov Some of these compounds have demonstrated sub-micromolar activity and have shown tissue-specific growth reduction in colon and renal cancer cell lines. nih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression, including genes for phase I and phase II detoxification enzymes like CYP1A1 and CYP1B1. nih.govmdpi.com Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. nih.govmdpi.com

Indole derivatives, the parent structure of this compound, are known to interact with the AhR. oregonstate.edu Tryptophan, an amino acid containing an indole ring, can be metabolized by gut microbiota into various compounds that act as AhR ligands. oregonstate.edunih.gov For instance, indole itself has been identified as a selective agonist for the human AhR. oregonstate.edu

Recent research has also identified a novel class of tryptophan metabolites called indolimines, which are direct AhR ligands capable of inducing the transcription of CYP1A1. nih.gov The interaction of these indole-based compounds with the AhR highlights a significant pathway through which gut microbiota can influence host physiology and immunity. oregonstate.edu The ability of AhR to bind a wide array of structurally diverse ligands, including various indole derivatives, underscores its role as a key sensor of environmental and metabolic signals. mdpi.com

Allosteric Modulation of Receptors (drawing parallels from other indole derivatives)

The concept of allosteric modulation, where a molecule binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a nuanced approach to regulating receptor function. nih.govumn.edu This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to its primary agonist. umn.edu Allosteric modulators present several advantages over traditional orthosteric ligands, including greater specificity and potentially fewer side effects. nih.gov

Indole-fused compounds have emerged as a significant class of allosteric modulators for various biological macromolecules, including G protein-coupled receptors (GPCRs) like dopamine (B1211576) receptors. nih.govnih.gov The indole-2-carboxamide motif, for example, has been a key structural element in the development of allosteric modulators for the dopamine D2 receptor. nih.gov Subtle modifications to this indole structure can lead to dramatic shifts in pharmacological activity. nih.gov

While direct studies on the allosteric modulation properties of this compound are not specified, the well-established role of other indole derivatives as allosteric modulators suggests a potential parallel. nih.gov The versatility of the indole scaffold in medicinal chemistry makes it a promising foundation for the design of novel allosteric modulators targeting a range of receptors. nih.govacs.org

Structure Activity Relationship Sar and Computational Analysis of 1 2 Isothiocyanatoethyl 1h Indole Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-(2-isothiocyanatoethyl)-1H-indole derivatives is intricately linked to their structural features. The core indole (B1671886) scaffold, the flexible ethyl linker, and the electrophilic isothiocyanate group all play crucial roles in molecular recognition and interaction with biological targets. nih.gov

Key structural determinants for the biological activity of this class of compounds include:

The Indole Ring System: The aromatic nature of the indole ring allows for various interactions, including pi-pi stacking and hydrophobic interactions with target proteins. mdpi.com Substitutions on the indole ring can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

The Isothiocyanate (ITC) Group: This functional group is a potent electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov This covalent modification can lead to irreversible inhibition and prolonged biological effects. The reactivity of the ITC group can be tuned by the electronic effects of substituents on the indole ring.

The Ethyl Linker: The two-carbon linker provides conformational flexibility, allowing the indole and isothiocyanate moieties to adopt optimal orientations for binding to the target site. The length and nature of this linker are critical for positioning the key interacting groups correctly. nih.gov

Studies on various indole derivatives have consistently highlighted the importance of these structural elements in their biological activity, which ranges from anticancer to antimicrobial effects. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological response. nih.gov

Development of Predictive Models for Biological Response

Predictive QSAR models for indole derivatives are typically developed using statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning algorithms. researchgate.net These models are trained on a dataset of compounds with known biological activities and a set of calculated molecular descriptors.

A typical QSAR model can be represented by a linear equation:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where c represents coefficients and D represents the molecular descriptors. The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. nih.govnih.gov For instance, a QSAR study on indole derivatives as anticancer agents might yield a model with high R² and Q² values, indicating its robustness and predictive power. eurjchem.com

Integration of Physicochemical Descriptors (e.g., electronic, steric, lipophilic parameters)

The predictive power of a QSAR model relies on the appropriate selection of molecular descriptors that capture the essential physicochemical properties of the molecules. frontiersin.org These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org These are crucial for understanding electrostatic interactions and the reactivity of the isothiocyanate group.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and surface area. frontiersin.org They are important for defining how well a molecule fits into a binding site.

Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor of a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. frontiersin.org

The table below provides examples of physicochemical descriptors that are commonly used in QSAR studies of indole derivatives. researchgate.net

Descriptor CategoryDescriptor ExampleSignificance
Electronic Dipole MomentInfluences electrostatic interactions with the target.
HOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge transfer.
Steric Molecular WeightProvides a general measure of the molecule's size.
Molar RefractivityRelates to the volume occupied by the molecule and its polarizability.
Lipophilic logPMeasures the hydrophobicity of the molecule, affecting membrane permeability and binding.

By integrating these descriptors, QSAR models can provide a comprehensive understanding of the factors driving the biological activity of this compound derivatives.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)

While 2D-QSAR models are useful, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov CoMFA aligns a series of molecules and calculates their steric and electrostatic fields around a grid. youtube.com These fields are then correlated with the biological activity to generate 3D contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

In a typical CoMFA study on indole derivatives, the following steps are performed:

A set of structurally related indole derivatives with known biological activities is selected.

The 3D structures of the molecules are generated and aligned based on a common scaffold.

Steric and electrostatic interaction energies are calculated at each grid point around the aligned molecules.

Partial Least Squares (PLS) analysis is used to derive a correlation between the calculated fields and the biological activities. youtube.com

The results are visualized as 3D contour maps:

Steric Contour Maps: Green contours indicate regions where bulky groups are favored, while yellow contours suggest that smaller groups would be beneficial for activity.

Electrostatic Contour Maps: Blue contours highlight areas where positive charges are preferred, and red contours indicate regions where negative charges would enhance activity.

These maps provide intuitive visual guidance for designing new, more potent analogs. nih.govnih.gov For example, a CoMFA study on indole-based enzyme inhibitors might reveal that a bulky, electron-donating group at a specific position on the indole ring significantly enhances inhibitory activity. tandfonline.com

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in understanding the binding mode of this compound derivatives and in identifying key interactions with the target protein. researchgate.netresearchgate.net

The docking process involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating various conformations of the ligand (the indole derivative).

Placing the ligand into the active site of the protein and scoring the different binding poses based on their interaction energies. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked complex and to study its dynamic behavior over time. mdpi.comnih.gov MD simulations provide insights into the stability of the ligand-protein complex and can reveal subtle conformational changes that are not apparent from static docking studies. youtube.comacs.org For instance, an MD simulation might show that a specific hydrogen bond between the indole nitrogen and a protein residue is crucial for maintaining a stable binding interaction. acs.org

Computational TechniqueInformation GainedApplication in Drug Design
Molecular Docking Predicts the binding pose and affinity of a ligand to a target protein. nih.govIdentifies potential drug candidates and helps to understand the mechanism of action. nih.gov
Molecular Dynamics Simulates the movement of atoms in a ligand-protein complex over time. nih.govAssesses the stability of the binding interaction and reveals dynamic aspects of molecular recognition. acs.org

Design Strategies for Enhanced Potency and Selectivity Based on SAR Insights

The insights gained from SAR, QSAR, and molecular modeling studies provide a rational basis for designing new this compound derivatives with improved potency and selectivity. nih.gov

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the indole core with other heterocyclic systems or modifying functional groups with bioisosteres can lead to improved properties while maintaining the key binding interactions.

Structure-Based Design: Using the 3D structure of the target protein, new molecules can be designed to fit perfectly into the binding site and to form specific interactions with key residues. nih.gov

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then linked together or grown to create more potent lead compounds.

By combining these computational approaches, researchers can accelerate the discovery and development of novel this compound derivatives with tailored biological activities for a range of therapeutic applications. nih.gov

Biochemical Mechanisms of Action Beyond Initial Activity Profiles

Pathways Modulated by 1-(2-Isothiocyanatoethyl)-1H-indole

A detailed analysis of the biological pathways modulated by this compound is not present in the current scientific literature. Pathway analysis, typically performed using transcriptomic or proteomic data from cells or tissues treated with the compound, would be necessary to elucidate which cellular processes are significantly affected. While related compounds are known to impact pathways involved in oxidative stress response, inflammation, and cell cycle regulation, no such data exists specifically for this compound.

Role in Epigenetic Regulation

The potential role of this compound in epigenetic regulation is an area devoid of research. Other isothiocyanates and indole (B1671886) derivatives have been reported to influence epigenetic mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of DNA methylation. These epigenetic modifications can lead to changes in gene expression. Whether this compound possesses similar activities, and to what extent, has not been experimentally determined.

Effects on Cellular Signaling Cascades (e.g., PI3K/AKT/mTOR, MAPK/ERK/JNK)

There is no specific information available regarding the effects of this compound on the PI3K/AKT/mTOR or MAPK/ERK/JNK signaling cascades. These pathways are critical regulators of cell growth, proliferation, survival, and stress responses. Many bioactive compounds, including other isothiocyanates, are known to modulate these pathways. For example, studies on PEITC have shown that it can induce the phosphorylation of ERK1/2 and JNK1/2. However, in the absence of targeted research, it is not possible to state whether this compound has similar or different effects on these key signaling networks.

Impact on Host-Pathogen Interactions at a Molecular Level

The impact of this compound on host-pathogen interactions at a molecular level has not been investigated. Indole itself is a known signaling molecule in microbial communities and can influence virulence gene expression in some pathogens. Isothiocyanates can also exhibit antimicrobial properties. The combination of these two moieties in one molecule is intriguing, but its specific effects on bacterial or viral pathogenesis, or on the host's immune response to pathogens, are yet to be explored.

Advanced Research Methodologies and Analytical Approaches for Studying 1 2 Isothiocyanatoethyl 1h Indole

In Vitro Cellular Models for Mechanistic Studies

The initial exploration of the biological activities of 1-(2-isothiocyanatoethyl)-1H-indole and its analogs relies heavily on in vitro cellular models. These models provide a controlled environment to investigate the compound's effects on cellular processes, identify molecular targets, and elucidate signaling pathways.

A significant area of research has been the evaluation of the cytotoxic and anti-proliferative effects of indole (B1671886) ethyl isothiocyanates (IEITCs) in various cancer cell lines. For instance, studies have utilized a panel of human neuroblastoma cell lines, including SMS-KCNR, SK-N-SH, SH-SY5Y, and IMR-32, to assess the anticancer potential of these compounds. core.ac.uk In these studies, primary lung fibroblasts have been used as a non-cancerous control to evaluate the selectivity of the compounds. core.ac.uk The choice of these specific cell lines allows for the investigation of the compound's efficacy against a pediatric tumor for which new therapeutic strategies are needed. core.ac.uk

Beyond cancer research, human colorectal carcinoma cell lines such as Caco-2, HT-29, and T84 are traditionally employed to study the intestinal permeability and metabolism of various xenobiotics. nih.gov While not specifically documented for this compound, these cell lines represent standard models for assessing the oral bioavailability of new compounds.

More recently, three-dimensional (3D) cell culture models, particularly organoids, have emerged as more physiologically relevant systems for mechanistic studies. nih.gov Human intestinal organoids, often referred to as "mini-guts," derived from pluripotent stem cells or adult stem cells, are being used to investigate the effects of indole metabolites on intestinal cell differentiation and function. core.ac.ukmdpi.com These organoid models more accurately replicate the complex architecture and cellular heterogeneity of the human gut, providing a powerful tool to study the interaction of indole compounds with the intestinal epithelium. core.ac.ukmdpi.comnih.gov For example, human colonic organoids (HCOs) and human intestinal organoids (HIOs) have been successfully used to study the influence of indole on the differentiation of enteroendocrine cells, which are crucial for metabolic regulation. core.ac.ukmdpi.com

Table 1: Examples of In Vitro Cellular Models for Studying Indole Isothiocyanates

Model TypeSpecific ExamplesResearch Focus
2D Cell Lines SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32 (Neuroblastoma)Cytotoxicity, Anti-proliferation, Apoptosis, MAPK signaling. core.ac.uk
Lung Fibroblasts (Primary Cells)Control for selectivity against non-cancerous cells. core.ac.uk
Caco-2, HT-29, T84 (Colorectal Carcinoma)Intestinal permeability and metabolism of xenobiotics. nih.gov
3D Organoids Human Intestinal Organoids (HIOs)Studying effects of indole metabolites on intestinal development and cell differentiation. core.ac.ukmdpi.comnih.gov
Human Colonic Organoids (HCOs)Investigating the role of indoles in gut hormone production and metabolic health. core.ac.ukmdpi.com

In Vivo Model Systems for Pre-clinical Evaluation

To assess the biological effects of this compound in a whole-organism context, various in vivo model systems are employed. These preclinical models are crucial for evaluating the compound's efficacy, understanding its pharmacokinetic and pharmacodynamic properties, and identifying potential on-target and off-target effects.

The nematode Caenorhabditis elegans has been utilized as a simple yet powerful in vivo model to study the influence of bacterially produced indoles on lifespan and healthspan. nih.gov While not specific to this compound, these studies demonstrate the utility of C. elegans in dissecting the genetic pathways, such as those involving the transcription factor DAF-16 and the TRPA-1 channel, that are modulated by indole compounds. nih.gov

In the context of antifungal activity, a common preclinical evaluation involves using potted plant models. For instance, the protective effect of indolyl isothiocyanates against fungal pathogens like Botrytis cinerea has been demonstrated in such systems. nih.gov These models allow for the assessment of the compound's ability to prevent or treat infections in a more complex biological environment than in vitro assays.

For evaluating the anticancer potential of isothiocyanates, xenograft models in immunodeficient mice are a standard preclinical tool. In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored. For example, the in vivo efficacy of phenethyl isothiocyanate (PEITC), a related compound, has been demonstrated in xenograft models of human malignant melanoma (A375.S2 cells). nih.gov Similarly, other indole derivatives have been shown to possess in vivo antitumor activities against human xenografts in murine models. nih.gov While specific xenograft studies for this compound are not extensively documented, this methodology represents a critical step in its preclinical development. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they better recapitulate the heterogeneity of human cancers. nih.gov

Table 2: In Vivo Model Systems for Preclinical Evaluation of Indole Isothiocyanates

Model SystemSpecific ApplicationKey Findings/Purpose
Caenorhabditis elegans Studying the effects of indoles on lifespan and healthspan. nih.govElucidation of genetic pathways modulated by indole compounds. nih.gov
Potted Plant Models Assessing antifungal activity against plant pathogens like Botrytis cinerea. nih.govEvaluation of protective effects in a complex biological system. nih.gov
Xenograft Mouse Models Evaluating the in vivo antitumor activity of isothiocyanates and indole derivatives. nih.govnih.govAssessment of efficacy in inhibiting tumor growth. nih.govnih.gov
Patient-Derived Xenograft (PDX) Models Preclinical evaluation of anticancer agents in a more clinically relevant setting. nih.govTo better predict clinical outcomes of novel cancer therapies. nih.gov

Advanced Spectroscopic Techniques for Compound Characterization in Biological Matrices

The characterization and quantification of this compound and its metabolites within complex biological matrices such as plasma, urine, and cell lysates necessitate the use of advanced spectroscopic techniques. These methods provide crucial information on the compound's structure, concentration, and interactions with biological molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds and their metabolites. nih.govresearchgate.net High-resolution ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of synthesized indole isothiocyanates and their derivatives. nih.gov In the context of biological samples, NMR spectroscopy of biofluids can provide a comprehensive metabolic profile, allowing for the identification and quantification of various metabolites simultaneously. researchgate.netuni-greifswald.deru.nl

Fluorescence spectroscopy is another valuable technique, given the intrinsic fluorescent properties of the indole ring. core.ac.uknih.gov The fluorescence emission of indole derivatives is sensitive to the polarity of their environment, which can be exploited to study their interactions with proteins and other biomolecules. core.ac.ukacs.org Changes in the fluorescence spectra, such as shifts in the emission maximum, can provide insights into the binding of the compound to its molecular targets. core.ac.uk

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is an advanced technique for trace element analysis. ru.nlnih.gov While not directly used for the analysis of the organic structure of this compound, it can be employed to quantify the sulfur content in biological samples, providing an indirect measure of the presence of sulfur-containing compounds like isothiocyanates.

Chromatographic and Mass Spectrometric Methods for Metabolite Profiling and Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the profiling and quantification of this compound and its metabolites in biological samples. These methods offer high sensitivity, selectivity, and the ability to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the determination of isothiocyanates and indoles. nih.govnih.gov These techniques are suitable for analyzing these compounds in various matrices, including plant extracts and biological fluids. nih.gov For instance, an LC-ESI-MS/MS-SRM (Selected Reaction Monitoring) method has been developed for the analysis of the N-acetylcysteine conjugate of indole-3-methyl isothiocyanate in human urine, providing evidence for the formation of this isothiocyanate in vivo. nih.gov The development of such methods is crucial for understanding the metabolic pathways of indole isothiocyanates.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While some isothiocyanates can be thermally unstable, GC-MS has been successfully applied for the determination of total isothiocyanates after derivatization. rsc.org

These chromatographic and mass spectrometric methods are essential for pharmacokinetic studies, enabling the determination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 3: Chromatographic and Mass Spectrometric Methods

TechniqueApplicationAdvantages
LC-MS/MS Quantification of isothiocyanates and their metabolites in biological fluids. nih.govnih.govHigh sensitivity, selectivity, and suitability for non-volatile compounds. nih.gov
GC-MS Determination of total isothiocyanates (often after derivatization). rsc.orgHigh resolution for volatile compounds.
UPLC-Q-TOF-MS Simultaneous determination of various indole derivatives.High resolution and accurate mass measurements for metabolite identification.

Development of Chemical Probes for Target Identification

Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action. The development of chemical probes based on the compound's structure is a powerful strategy for target discovery. nih.govsrce.hr

A common approach involves the synthesis of a probe that incorporates a reporter tag, such as biotin, and a photoreactive group. nih.gov Biotinylation of the parent compound allows for the affinity-based enrichment of binding partners from cell lysates. acs.orgnih.gov The isothiocyanate group itself is reactive and can form covalent bonds with nucleophilic residues on proteins, which can also be exploited for target identification.

Photoaffinity labeling (PAL) is a more sophisticated technique where a photoreactive moiety, such as a diazirine or an aryl azide, is incorporated into the chemical structure of the probe. mdpi.comnih.govnih.govchomixbio.com Upon photoactivation with UV light, the probe forms a highly reactive species that covalently crosslinks to nearby molecules, which are presumed to be the binding targets. nih.govnih.govchomixbio.com The synthesis of trifluoromethyldiazirinyl indole derivatives for photoaffinity labeling has been described, providing a template for the development of specific probes for this compound. mdpi.com These probes, often also containing a tag like an alkyne for click chemistry, enable the identification of target proteins through subsequent proteomic analysis. acs.org The development of such specific chemical probes for this compound will be instrumental in definitively identifying its cellular interactome and elucidating its precise mechanisms of action.

Future Research Perspectives and Translational Potential Pre Clinical Focus

Exploration of Novel Biological Activities

While direct studies on the biological activities of 1-(2-isothiocyanatoethyl)-1H-indole are limited, research on analogous indole (B1671886) ethyl isothiocyanates (IEITCs) provides a strong rationale for investigating its potential. A study on a series of IEITC analogs revealed that their cytotoxic activity against neuroblastoma cell lines was significantly influenced by the nature and position of substituents on the indole ring. nih.gov Notably, non-polar substitutions, such as methyl and benzyloxy groups, at the 5- or 7-positions of the indole moiety, resulted in compounds with IC50 values below 2.5 μM. nih.gov Another analog, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC), demonstrated cytotoxicity against various neuroblastoma cell lines with IC50 values ranging from 2.5 to 5.0 μM, while showing no effect on primary lung fibroblasts. nih.gov This particular compound was also found to induce apoptosis through the activation of caspases and modulation of the MAPK signaling pathway in ovarian cancer cells. nih.gov

Future research should, therefore, focus on systematically evaluating this compound for a range of biological activities. Initial screening could target its anti-proliferative and pro-apoptotic effects on a panel of cancer cell lines. Given the known anti-inflammatory properties of both indoles and isothiocyanates, investigating its potential to modulate inflammatory pathways is also a promising avenue. nih.govnih.gov For instance, isothiocyanates like sulforaphane (B1684495) have been shown to downregulate pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. nih.gov

A key area of investigation would be to determine if this compound exhibits novel mechanisms of action distinct from its parent moieties. The unique electronic and steric properties arising from the combination of the indole and isothiocyanate groups could lead to interactions with novel biological targets.

Table 1: Cytotoxic Activity of Indole Ethyl Isothiocyanate (IEITC) Analogs

Compound Substitution on Indole Ring Cell Line IC50 (μM) Reference
2a None SK-N-SH Neuroblastoma > 10 nih.gov
2b 5-OH SK-N-SH Neuroblastoma > 10 nih.gov
2c 5-OMe SK-N-SH Neuroblastoma > 10 nih.gov
2d 5-Benzyloxy SK-N-SH Neuroblastoma < 2.5 nih.gov
2e 5-Me SK-N-SH Neuroblastoma < 2.5 nih.gov
2g (7Me-IEITC) 7-Me SK-N-SH Neuroblastoma ~2.5 nih.gov
7Me-IEITC 7-Me SMS-KCNR Neuroblastoma ~5.0 nih.gov
7Me-IEITC 7-Me SH-SY5Y Neuroblastoma ~2.5 nih.gov

| 7Me-IEITC | 7-Me | IMR-32 Neuroblastoma | ~5.0 | nih.gov |

Derivatization for Targeted Delivery Systems (e.g., nanotechnology applications in research)

The development of targeted delivery systems is crucial for enhancing the therapeutic efficacy and reducing the potential off-target effects of bioactive compounds. The structure of this compound is amenable to derivatization for incorporation into various nanotechnology-based delivery platforms. The indole ring can be modified at several positions, allowing for the attachment of targeting ligands or linkers for conjugation to nanoparticles. mdpi.com

Liposomal formulations have been successfully developed for other isothiocyanates, such as phenethyl isothiocyanate (PEITC), and for indole-based anticancer drugs. mdpi.comsemanticscholar.orgnih.gov For instance, liposomes co-encapsulating PEITC and cisplatin (B142131) have demonstrated enhanced toxicity towards non-small cell lung cancer cells compared to the free drugs. nih.gov The encapsulation efficiency and drug loading in these liposomes can be optimized by varying the lipid composition and drug concentrations. semanticscholar.orgmdpi.com Future pre-clinical studies could explore the formulation of this compound into liposomes, polymeric nanoparticles, or other nanocarriers. Such formulations could improve its solubility, stability, and pharmacokinetic profile, leading to enhanced accumulation at the target site.

For example, the development of PEGylated liposomes containing this compound could prolong its circulation time in vivo, as has been demonstrated for other drugs like docetaxel. nih.gov Furthermore, the surface of these nanoparticles could be functionalized with antibodies or peptides that recognize specific receptors overexpressed on cancer cells, thereby achieving active targeting.

Combination Research with Other Bioactive Compounds

Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects and overcoming drug resistance. The potential of isothiocyanates to synergize with conventional anticancer agents and other phytochemicals is an active area of research. nih.govuea.ac.uk Studies have shown that combinations of isothiocyanates like sulforaphane (SFN) and PEITC can have synergistic effects in inhibiting inflammation. nih.gov Moreover, PEITC has been shown to act synergistically with the chemotherapeutic drug dasatinib (B193332) to reduce the growth of hepatocellular carcinoma. frontiersin.org

Future pre-clinical research should investigate the combination of this compound with established chemotherapeutic drugs. Such studies would aim to determine if this compound can enhance the efficacy of these drugs, potentially allowing for lower, less toxic doses to be used. For example, investigating its combination with platinum-based drugs, taxanes, or targeted therapies could yield promising results.

Furthermore, exploring combinations with other natural products is a worthwhile endeavor. For instance, the combination of SFN with curcumin (B1669340) has been shown to have a synergistic effect in down-regulating inflammatory markers. nih.gov Similar studies with this compound could uncover novel synergistic interactions that could be exploited for therapeutic benefit.

Understanding In Vivo Biological Fate and Metabolic Transformations

Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its pre-clinical development. The metabolic fate of this compound is likely to be a composite of the metabolic pathways of its constituent indole and isothiocyanate moieties.

Indole itself is produced by the gut microbiota from tryptophan and is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, such as CYP2E1, CYP2A6, and CYP2C19. researchgate.netnih.gov This metabolism can lead to the formation of various bioactive metabolites. nih.gov Isothiocyanates, upon absorption, are typically conjugated with glutathione (B108866) (GSH) in a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov This initial conjugate is then further metabolized through the mercapturic acid pathway, leading to the excretion of N-acetylcysteine conjugates in the urine. nih.gov

Pre-clinical in vivo studies in animal models are necessary to elucidate the specific metabolic pathways of this compound. Such studies would involve administering the compound and identifying its metabolites in plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS). It would be important to determine if the compound is metabolized at the indole ring, the isothiocyanate group, or both. The gut microbiome may also play a significant role in its metabolism, as has been observed for other dietary glucosinolates and their derivatives. nih.gov Understanding the metabolic profile will be crucial for interpreting its biological activity and potential toxicity.

Application as a Scaffold for Chemical Biology Tools and Probe Development

The unique structure of this compound makes it an attractive scaffold for the development of chemical biology tools and probes. The indole moiety is known for its fluorescent properties, and various indole derivatives have been developed as fluorescent probes for sensing and imaging. nih.govrsc.org The isothiocyanate group is a reactive electrophile that can covalently bind to nucleophilic residues in proteins, such as the thiol group of cysteine. nih.gov

This dual functionality could be exploited to create novel research tools. For instance, by modifying the indole ring to enhance its quantum yield, this compound could be developed into a fluorescent probe for labeling and visualizing specific proteins or cellular compartments. The isothiocyanate group would serve as a reactive handle for covalent attachment to the target.

Furthermore, the compound could be used as a scaffold to develop affinity-based probes for identifying its cellular targets. By immobilizing a derivatized version of this compound onto a solid support, it could be used in affinity chromatography experiments to pull down its binding partners from cell lysates. The identification of these interacting proteins would provide valuable insights into its mechanism of action. The development of such probes would be a significant step towards understanding the full biological potential of this intriguing molecule.

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-isothiocyanatoethyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves N-alkylation of 1H-indole followed by functionalization. For example, alkylation of 1H-indole with 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in CH₃CN) yields 1-(2-chloroethyl)-1H-indole, which can be further treated with thiocyanate sources (e.g., KSCN) to introduce the isothiocyanate group . Optimization includes controlling stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and reaction time to minimize side products like disubstituted byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and isothiocyanate group incorporation (e.g., characteristic thiocyanate peaks at ~110-120 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (>98% purity) ensures product homogeneity. Crystallographic analysis (if crystals are obtainable) provides definitive structural confirmation, as seen in related indole derivatives .

Q. What are the recommended storage conditions to prevent degradation of the isothiocyanate group?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., DMF or DMSO) to avoid hydrolysis of the isothiocyanate moiety. Regularly monitor via FT-IR for the presence of the sharp ~2050 cm⁻¹ N=C=S stretching band to confirm stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). For instance, discrepancies in cytotoxicity may arise from differential cell permeability or metabolic stability. Employ metabolomic profiling (LC-MS) to track compound degradation or metabolite formation in specific cell lines . Control for solvent effects (e.g., DMSO concentration) and confirm target engagement via pull-down assays or SPR binding studies .

Q. What computational approaches are effective for predicting the reactivity and binding modes of this compound with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to model the electronic properties of the isothiocyanate group, which influences electrophilic reactivity. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding affinities to targets like cysteine proteases or kinases. Validate predictions with site-directed mutagenesis of proposed binding residues (e.g., cysteine thiols) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound derivatives?

  • Methodological Answer : Systematically modify the indole core (e.g., substituents at positions 3, 5) and the ethylene linker length. Evaluate analogs for target vs. off-target effects using panels of recombinant enzymes or phenotypic screens. For example, replacing the ethyl spacer with a propyl group may reduce steric hindrance in certain binding pockets . Correlate SAR data with computed electrostatic potential maps (MEP) to identify regions for functionalization .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer : Transition from batch to flow chemistry for precise control over exothermic steps (e.g., thiocyanate introduction). Use design of experiments (DoE) to optimize parameters like temperature, pressure, and reagent flow rates. Document all variables rigorously (e.g., solvent batch, catalyst purity) to ensure reproducibility, as emphasized in institutional guidelines .

Data Analysis & Experimental Design

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : Reconcile discrepancies by re-measuring spectra under standardized conditions (e.g., solvent, temperature). For X-ray vs. NMR conflicts, consider dynamic effects (e.g., conformational flexibility in solution) versus solid-state rigidity. Use variable-temperature NMR to probe rotational barriers around the ethylene linker .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Prioritize cell-free enzymatic assays (e.g., caspase-3 inhibition) to assess direct target modulation. For in vivo relevance, use disease models like STZ-induced diabetic mice (for neuroinflammation studies) or xenograft tumors, ensuring pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to guide dosing regimens .

Q. How can researchers ensure reproducibility when documenting methods involving this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Report detailed synthetic protocols (e.g., equivalents of reagents, cooling rates), instrument calibration data, and raw spectral files in supplementary materials. Reference standards like IUPAC nomenclature and ICMJE guidelines for chemical descriptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.